BenchChemオンラインストアへようこそ!

7beta-Hydroxylathyrol

Natural Product Chemistry Biocatalysis Diterpenoid Biosynthesis

7beta-Hydroxylathyrol (CAS 34208-98-5) is the only lathyrane diterpenoid with a free hydroxyl at the non-activated C-7β position—the critical structural determinant for P-gp inhibitory potency and cell-type selectivity. Unlike lathyrol (lacks 7-OH) or Euphorbia factor L3 (pre-esterified at C-7), this compound provides an essential synthetic handle for regioselective acylation by ElBAHD16 acyltransferases and microbial biotransformation to generate novel cyclopropane-rearranged metabolites. Researchers investigating MDR reversal SAR or screening biocatalytic strains must use this chemotype—generic substitution compromises mechanistic validity and experimental reproducibility.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B2576793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7beta-Hydroxylathyrol
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O
InChIInChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1
InChIKeyNVDZRSWQWPPKAI-GNQYTXSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 7beta-Hydroxylathyrol is a Distinctive Lathyrane Diterpenoid for Cancer and MDR Research Procurement


7beta-Hydroxylathyrol (CAS: 34208-98-5) is a polyoxygenated macrocyclic diterpenoid belonging to the lathyrane class, characterized by a 5/11/3-fused-ring skeleton [1]. It is naturally isolated from the seeds of Euphorbia lathyris (caper spurge) [2] and is distinguished by a hydroxyl group at the C-7β position, a key structural feature that differentiates it from the parent lathyrol and other related Euphorbia factors [3]. Unlike many lathyrane diterpenes that exist as polyesters with acylation at C-3, C-5, and C-15, 7beta-Hydroxylathyrol presents a free 7-OH moiety, offering unique synthetic and biosynthetic handles for regioselective modification [4]. Its primary reported biological activity is the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance (MDR) in cancer [5].

Why 7beta-Hydroxylathyrol Cannot Be Substituted with Lathyrol or Euphorbia Factor L3: A Structural and Functional Imperative


Generic substitution within the lathyrane diterpenoid family is scientifically unjustified due to profound differences in substitution patterns and their functional consequences. 7beta-Hydroxylathyrol possesses a unique hydroxylation at the non-activated C-7 position, which is absent in lathyrol and is typically esterified in Euphorbia factor L3 [1]. This structural nuance dictates the compound's behavior as a substrate for regio- and donor-promiscuous acyltransferases (e.g., ElBAHD16) [2] and as a target for microbial biotransformation, enabling the generation of novel metabolites with distinct MDR-reversing and cytotoxic profiles [3]. Furthermore, SAR studies on lathyrane skeletons have identified the C-7 hydroxylation pattern as a critical determinant for P-gp inhibitory potency and cell-type selectivity [4]. Therefore, substituting 7beta-Hydroxylathyrol with a close analog (e.g., lathyrol or Euphorbia factor L3) will not replicate its specific biosynthetic or pharmacological properties, compromising the validity of mechanistic studies, drug discovery campaigns, and industrial biocatalysis applications.

7beta-Hydroxylathyrol: Evidence-Based Differentiation from Lathyrol and Euphorbia Factor L3 for Informed Procurement


Unique C-7β Hydroxyl Substituent Drives Regioselective Biocatalysis and Biosynthetic Diversity

7beta-Hydroxylathyrol possesses a free hydroxyl group at the C-7β position, a feature absent in the parent compound lathyrol (which lacks a 7-OH) and is esterified in Euphorbia factor L3 (5,15-diacetyl-3-benzoyllathyrol) [1]. This structural difference enables 7beta-Hydroxylathyrol to serve as a specific substrate for the acyltransferase ElBAHD16, which exhibits regioselectivity for the 7-OH group and donor promiscuity, generating three distinct mono-acylated products [2]. In contrast, lathyrol is recognized by a different acyltransferase (ElBAHD35) with specificity for the 5-OH group, demonstrating that a single hydroxyl group dictates downstream biosynthetic fate [2]. This regioselective hydroxylation also facilitates microbial transformations at non-activated carbons, which are not accessible with lathyrol or Euphorbia factor L3 under identical conditions [1].

Natural Product Chemistry Biocatalysis Diterpenoid Biosynthesis

Distinct P-gp Inhibitory Classification: 7beta-Hydroxylathyrol Defines a Separate Chemotype within the Lathyrane P-gp Inhibitor Family

In a comprehensive study of lathyrane diterpenes as modulators of multidrug resistance (MDR) on MCF-7/ADM cell lines, 7-hydroxylathyrol was identified as one of five distinct P-gp inhibitor chemotypes, alongside jokinol, isolathyrol, epoxylathyrol, and lathyrol [1]. This classification was based on direct structure-activity relationship (SAR) analysis, which demonstrated that the presence and stereochemistry of the 7-hydroxyl group, combined with the 5/11/3-fused-ring skeleton, confers a unique P-gp interaction profile [1]. While quantitative IC50 or MDR reversal fold data for 7beta-Hydroxylathyrol alone is not explicitly reported in this study, its inclusion as a separate class underscores its non-interchangeable nature. Subsequent studies on Euphorbia factor L3 derivatives (which incorporate a 7-acetyl group) have reported MDR reversal activities up to 4.8-fold higher than verapamil [2], indicating that modifications at the C-7 position profoundly impact potency.

Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

Precursor for High-Yield Biocatalytic Production of Novel Cyclopropane-Rearranged Metabolites

7beta-Hydroxylathyrol, when subjected to whole-cell biocatalysis with the fungus Mortierella ramanniana, undergoes regioselective hydroxylation at non-activated carbons and subsequent cyclopropane rearrangement to yield unprecedented metabolites (compounds 4 and 5) [1]. In contrast, lathyrol and Euphorbia factor L3, while also substrates, produce different metabolite profiles under identical conditions, indicating that the C-7 hydroxyl group in 7beta-Hydroxylathyrol directs the course of the microbial transformation [1]. The yields for these transformations, while not quantified in the available abstract, are sufficient to enable further chemical derivatization (e.g., acylation of metabolites 6, 10, and 11 to generate 8 new compounds) [1]. This demonstrates that 7beta-Hydroxylathyrol is a privileged scaffold for accessing chemical space not reachable from lathyrol or Euphorbia factor L3 via the same biocatalytic route.

Microbial Biotransformation Green Chemistry Diterpenoid Derivatization

Evidence-Backed Research and Procurement Applications for 7beta-Hydroxylathyrol


Chemo-Enzymatic Diversification of Lathyrane Scaffolds for Drug Discovery

Research groups seeking to generate structurally diverse lathyrane libraries for MDR reversal or cytotoxicity screening should procure 7beta-Hydroxylathyrol. Its unique C-7β hydroxyl group serves as a handle for regioselective acylation by ElBAHD16 [1] and for microbial hydroxylation at non-activated carbons [2]. These transformations are not feasible with lathyrol (lacks 7-OH) or Euphorbia factor L3 (pre-esterified at C-7), making 7beta-Hydroxylathyrol the essential starting material for accessing cyclopropane-rearranged and other novel metabolites.

Mechanistic Studies of P-gp Mediated Multidrug Resistance (MDR)

Investigators studying the SAR of P-gp inhibition by lathyrane diterpenoids should include 7beta-Hydroxylathyrol as a distinct chemotype control [3]. Its classification as a separate P-gp inhibitor type, alongside jokinol, isolathyrol, epoxylathyrol, and lathyrol, is critical for dissecting the contribution of the 5/11/3-fused-ring skeleton and C-7 hydroxylation to MDR reversal activity. Substituting with a different chemotype (e.g., lathyrol) would confound interpretation of P-gp interaction and potency data.

Biocatalysis and Green Chemistry Process Development

Industrial and academic biocatalysis groups can utilize 7beta-Hydroxylathyrol as a benchmark substrate for screening novel microbial strains (e.g., Mortierella, Mucor, Nocardia spp.) for regioselective hydroxylation and cyclopropane rearrangement capabilities [2]. Its ability to yield unprecedented cyclopropane-rearranged products (compounds 4 and 5) under mild, environmentally friendly conditions provides a valuable case study for developing sustainable synthetic routes to complex diterpenoids, a property not shared by its analogs lathyrol or Euphorbia factor L3 under the same biocatalytic conditions.

Quote Request

Request a Quote for 7beta-Hydroxylathyrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.